molecular formula C10H10F2N2O4 B8402754 Methyl 5-(2-ethoxy-1,1-difluoro-2-oxoethyl)pyrazine-2-carboxylate

Methyl 5-(2-ethoxy-1,1-difluoro-2-oxoethyl)pyrazine-2-carboxylate

Cat. No. B8402754
M. Wt: 260.19 g/mol
InChI Key: AGTYMMRMXCSCSE-UHFFFAOYSA-N
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Patent
US09227942B2

Procedure details

To the mixture of zinc powder (46.0 g, 0.703 mol) and triglyme (352 mL) was added TMSBr (9.12 mL, 0.070 mol) under nitrogen, and the mixture was stirred at 70° C. for 1.5 h. After the mixture was cooled to room temperature, ethyl bromodifluoroacetate (108.6 mL, 0.847 mol) was added while keeping the internal temperature at 18 to 31° C., and the mixture was stirred at 20° C. for 30 min and then cooled to 10° C. After a DMA solution of methyl 5-bromopyrazine-2-carboxylate (II, gross 914 g, net 72.7 g, 0.335 mol) was added to the mixture and rinsed the vessel with DMA (166 mL), the mixture was warmed to 20° C. Copper bromide (CuBr, 100.9 g, 0.703 mol) was added in fifth portions over 1 h, followed by stirring the mixture for 30 min. The reaction mixture was transferred into a pre-cooled (10° C.) mixture of an aqueous sodium chloride solution (10%, 705 g), hydrochloric acid (5 M, 705 mL) and toluene (1409 mL), and the resulting mixture was vigorously stirred. After phase separation, the organic layer was washed twice with aqueous sodium chloride solution (5.7%, 705 g and 2.9%, 705 g) to afford 1378 g of a toluene solution of the title compound (III). Compound (III) was obtained as a mixture of four derivatives of methyl and ethyl esters, and directly used as 100% yield to the next step.
Quantity
914 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
9.12 mL
Type
reactant
Reaction Step Two
Quantity
108.6 mL
Type
reactant
Reaction Step Three
Quantity
705 g
Type
reactant
Reaction Step Four
Quantity
705 mL
Type
reactant
Reaction Step Four
Quantity
1409 mL
Type
solvent
Reaction Step Four
Quantity
352 mL
Type
reactant
Reaction Step Five
Name
Quantity
46 g
Type
catalyst
Reaction Step Five
Quantity
100.9 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
COCCOCCOCCOC.C[Si](Br)(C)C.Br[C:19]([F:26])([F:25])[C:20]([O:22][CH2:23][CH3:24])=[O:21].Br[C:28]1[N:29]=[CH:30][C:31]([C:34]([O:36][CH3:37])=[O:35])=[N:32][CH:33]=1.[Cl-].[Na+].Cl>[Zn].[Cu](Br)Br.C1(C)C=CC=CC=1.CC(N(C)C)=O>[CH2:23]([O:22][C:20](=[O:21])[C:19]([C:28]1[N:29]=[CH:30][C:31]([C:34]([O:36][CH3:37])=[O:35])=[N:32][CH:33]=1)([F:26])[F:25])[CH3:24] |f:4.5|

Inputs

Step One
Name
Quantity
914 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
9.12 mL
Type
reactant
Smiles
C[Si](C)(C)Br
Step Three
Name
Quantity
108.6 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Step Four
Name
Quantity
705 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
705 mL
Type
reactant
Smiles
Cl
Name
Quantity
1409 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
352 mL
Type
reactant
Smiles
COCCOCCOCCOC
Name
Quantity
46 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
100.9 g
Type
catalyst
Smiles
[Cu](Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
at 18 to 31° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at 20° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
WASH
Type
WASH
Details
rinsed the vessel with DMA (166 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 20° C
STIRRING
Type
STIRRING
Details
by stirring the mixture for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
a pre-cooled
STIRRING
Type
STIRRING
Details
the resulting mixture was vigorously stirred
CUSTOM
Type
CUSTOM
Details
After phase separation
WASH
Type
WASH
Details
the organic layer was washed twice with aqueous sodium chloride solution (5.7%, 705 g and 2.9%, 705 g)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(C(F)(F)C=1N=CC(=NC1)C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.